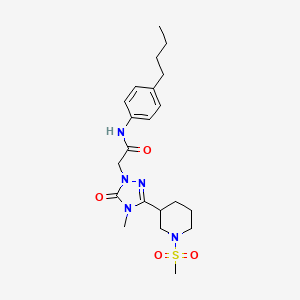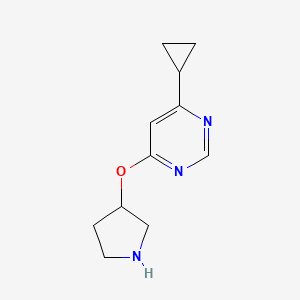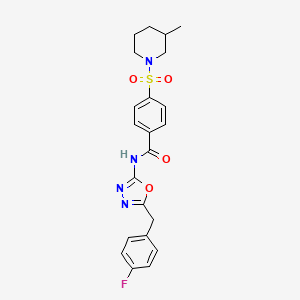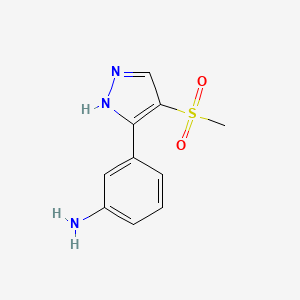![molecular formula C19H14F4N2O2S B2991257 N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide CAS No. 1251542-70-7](/img/structure/B2991257.png)
N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a benzamide core substituted with fluorine and trifluoromethyl groups, along with a thiazole ring, making it a subject of interest in medicinal chemistry and material science.
Métodos De Preparación
The synthesis of N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide typically involves multi-step organic reactions. The synthetic route may include:
Formation of the Benzamide Core: This step involves the reaction of 4-fluoro-3-(trifluoromethyl)aniline with benzoyl chloride under basic conditions to form the benzamide core.
Thiazole Ring Introduction: The thiazole ring is introduced through a nucleophilic substitution reaction, where 4-methyl-1,3-thiazole-2-methanol reacts with the benzamide derivative.
Final Coupling: The final step involves coupling the thiazole-substituted benzamide with the methoxy group under appropriate conditions to yield the target compound.
Industrial production methods may involve optimizing these steps for large-scale synthesis, ensuring high yield and purity.
Análisis De Reacciones Químicas
N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the reduction of functional groups.
Substitution: The compound can undergo nucleophilic substitution reactions, especially at the fluorine and trifluoromethyl sites, using reagents like sodium methoxide.
Hydrolysis: Under acidic or basic conditions, the compound can be hydrolyzed to yield the corresponding carboxylic acid and amine derivatives.
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., sodium methoxide). The major products formed depend on the specific reaction conditions and reagents used.
Aplicaciones Científicas De Investigación
N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide has diverse applications in scientific research:
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for targeting specific enzymes or receptors.
Material Science: Its unique structure makes it a candidate for developing advanced materials with specific electronic or optical properties.
Biological Studies: The compound is used in biological assays to study its effects on cellular processes and pathways.
Industrial Applications: It is explored for use in the synthesis of specialty chemicals and intermediates in various industrial processes.
Mecanismo De Acción
The mechanism of action of N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparación Con Compuestos Similares
N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide can be compared with similar compounds such as:
Bis(2-ethylhexyl) terephthalate: This compound, while structurally different, shares some chemical properties and applications in material science.
Knoevenagel Condensation Products: Compounds formed through Knoevenagel condensation reactions may have similar functional groups and reactivity.
Radical-Triggered Translocation Compounds: These compounds undergo similar types of chemical reactions and have comparable applications in organic synthesis.
The uniqueness of this compound lies in its specific substitution pattern and the presence of both fluorine and thiazole moieties, which confer distinct chemical and biological properties.
Propiedades
IUPAC Name |
N-[4-fluoro-3-(trifluoromethyl)phenyl]-4-[(4-methyl-1,3-thiazol-2-yl)methoxy]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H14F4N2O2S/c1-11-10-28-17(24-11)9-27-14-5-2-12(3-6-14)18(26)25-13-4-7-16(20)15(8-13)19(21,22)23/h2-8,10H,9H2,1H3,(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPZFQKFMOFGKB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CSC(=N1)COC2=CC=C(C=C2)C(=O)NC3=CC(=C(C=C3)F)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H14F4N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
410.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![N-[(1-Morpholin-4-ylcyclobutyl)methyl]-N'-(1,2-oxazol-3-yl)oxamide](/img/structure/B2991174.png)
![1-(4-(6-Ethoxybenzo[d]thiazol-2-yl)piperazin-1-yl)-4-tosylbutan-1-one](/img/structure/B2991175.png)
![2-({1-[2-(4-fluorophenoxy)acetyl]piperidin-4-yl}methyl)-2H,3H,5H,6H,7H-cyclopenta[c]pyridazin-3-one](/img/structure/B2991176.png)
![1-({1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl}amino)-3-phenylpropan-2-ol](/img/structure/B2991177.png)
![N-[(1S,3R)-3-Hydroxycyclopentyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2991178.png)





![(4-Methoxy-[1,4'-bipiperidin]-1'-yl)(quinoxalin-2-yl)methanone](/img/structure/B2991194.png)

![N-[4-oxo-5-{(Z)-[2-(1H-pyrazol-1-yl)phenyl]methylidene}-1,3-thiazol-2(4H)-yl]guanidine](/img/structure/B2991196.png)

